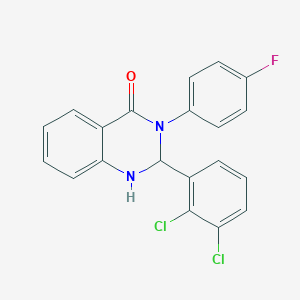![molecular formula C32H32N4S B11083089 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11083089.png)
4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a triazacyclopenta[cd]azulene core
Preparation Methods
The synthesis of 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazacyclopenta[cd]azulene core, followed by the introduction of the ethylphenyl, methylphenyl, and methylphenyl groups through various substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can affect the triazacyclopenta[cd]azulene core or the substituent groups.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Addition: The compound can participate in addition reactions, especially at the double bonds present in the triazacyclopenta[cd]azulene core.
Scientific Research Applications
4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include:
Tetrakis(4-methylphenyl)methane: This compound has a similar aromatic structure but lacks the triazacyclopenta[cd]azulene core.
(4-ethylphenyl)(3-methylphenyl)methanamine: This compound shares some structural features but differs in the core structure and functional groups.
The uniqueness of this compound lies in its specific combination of aromatic rings and the triazacyclopenta[cd]azulene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C32H32N4S |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-N-(3-methylphenyl)-2-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C32H32N4S/c1-4-23-13-17-24(18-14-23)28-27-10-5-6-19-35-30(25-15-11-21(2)12-16-25)34-36(32(27)35)29(28)31(37)33-26-9-7-8-22(3)20-26/h7-9,11-18,20H,4-6,10,19H2,1-3H3,(H,33,37) |
InChI Key |
IRVLHKUGIHDNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)C5=CC=C(C=C5)C)C(=S)NC6=CC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


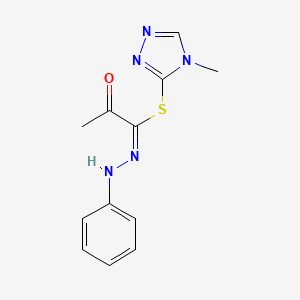
![11-(4-ethoxyphenyl)-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11083030.png)




![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11083065.png)
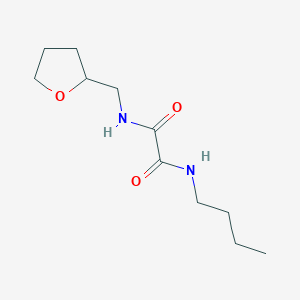
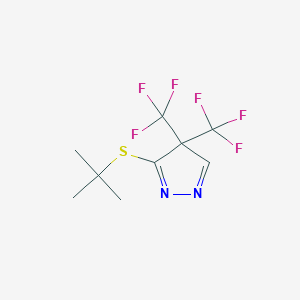
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11083075.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11083077.png)
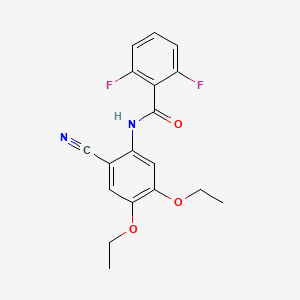
![(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11083088.png)
